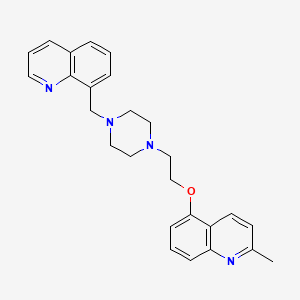

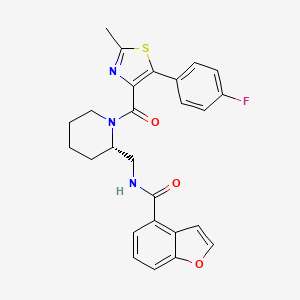

![molecular formula C18H18ClNO B1680907 (6aR,13bS)-11-chloro-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a][3]benzazepin-12-ol CAS No. 129672-23-7](/img/structure/B1680907.png)

(6aR,13bS)-11-chloro-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a][3]benzazepin-12-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(6aR,13bS)-11-Chloro-6,6a,7,8,9,13b-hexahydro-5H-naphtho1,2-abenzazepin-12-ol” is a complex molecule with the molecular formula C18H18ClNO . It is a derivative of benzazepines, which are biologically important heterocyclic systems .

Synthesis Analysis

The synthesis of benzazepines and their derivatives, including “(6aR,13bS)-11-chloro-6,6a,7,8,9,13b-hexahydro-5H-naphtho1,2-abenzazepin-12-ol”, has been a topic of research for many years . The methods for the synthesis of derivatives of benzazepines can be divided into several groups: cyclization to form a C–N or C–C bond, the Beckmann rearrangement, the Schmidt rearrangement, heterocyclic ring expansion, and other methods .Molecular Structure Analysis

The molecular structure of benzazepines involves an azepine ring annulated with a benzene ring . Depending on the attachment of the benzene ring at the b, c, or d bonds of the azepine ring, three types of isomeric structures are possible .Chemical Reactions Analysis

The chemical reactions involving benzazepines are diverse and depend on the specific structure of the molecule . The reactions can involve cyclization to form a C–N or C–C bond, the Beckmann rearrangement, the Schmidt rearrangement, heterocyclic ring expansion, and other methods .Applications De Recherche Scientifique

In vitro Drug Allergy Detection

A study discussed the use of chlorazepate, a benzodiazepine, highlighting its potential adverse effects, including skin rashes, in the context of drug allergy detection systems incorporating human liver microsomes. This highlights the relevance of such compounds in studying drug allergies and adverse reactions (Sachs et al., 2001).

Dopamine D1 Receptor Radioligand

Research into the dopamine D1 receptor radioligand, specifically [(11)C]NNC 112, sheds light on its potential applications in neuroscience, especially for studying dopamine's role in the brain. The compound's biodistribution and radiation-absorbed doses in humans have been estimated, indicating its utility in PET scans for neurological research (Cropley et al., 2006).

Neuropharmacological Effects

A study on SKF83959, a dopamine D1 receptor agonist, examined its protective effects in a model of dementia. This research suggests the compound's potential for treating cognitive dysfunction, providing insights into the neuropharmacological applications of similar compounds (Sheng et al., 2018).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of (6aR,13bS)-11-chloro-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a][3]benzazepin-12-ol can be achieved through a multi-step process involving the formation of key intermediates and subsequent functional group transformations.", "Starting Materials": [ "2-chlorobenzaldehyde", "1,2-diaminocyclohexane", "cyclohexanone", "NaBH4", "HCl", "NaOH", "NaNO2", "CuCl", "H2O2", "NaHCO3", "HClO4", "Na2SO4", "Et2O", "MeOH", "AcOH", "NaOAc", "NaBH(OAc)3", "NaOH" ], "Reaction": [ "Step 1: Synthesis of 2-chlorobenzylamine by reducing 2-chlorobenzaldehyde with NaBH4 in MeOH", "Step 2: Formation of 2-chlorobenzylamino-cyclohexanone by condensing 2-chlorobenzylamine with cyclohexanone in the presence of HCl", "Step 3: Conversion of 2-chlorobenzylamino-cyclohexanone to 2-chlorobenzylamino-cyclohexanol by reduction with NaBH4 in MeOH", "Step 4: Diazotization of 2-chlorobenzylamino-cyclohexanol with NaNO2 in HCl/H2O", "Step 5: Coupling of the diazonium salt with CuCl in AcOH to form the corresponding azo compound", "Step 6: Oxidation of the azo compound with H2O2 in the presence of NaHCO3 to form the corresponding nitroso compound", "Step 7: Conversion of the nitroso compound to the corresponding amine by reduction with NaBH(OAc)3 in MeOH", "Step 8: Cyclization of the amine with cyclohexanone in the presence of NaOH to form the final product, (6aR,13bS)-11-chloro-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a][3]benzazepin-12-ol" ] } | |

Numéro CAS |

129672-23-7 |

Formule moléculaire |

C18H18ClNO |

Poids moléculaire |

299.8 g/mol |

Nom IUPAC |

(6aS,13bR)-11-chloro-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a][3]benzazepin-12-ol |

InChI |

InChI=1S/C18H18ClNO/c19-15-9-12-7-8-20-16-6-5-11-3-1-2-4-13(11)18(16)14(12)10-17(15)21/h1-4,9-10,16,18,20-21H,5-8H2/t16-,18+/m0/s1 |

Clé InChI |

NVHUFRKDLSFBFZ-FUHWJXTLSA-N |

SMILES isomérique |

C1CC2=CC=CC=C2[C@H]3[C@H]1NCCC4=CC(=C(C=C34)O)Cl |

SMILES |

C1CC2=CC=CC=C2C3C1NCCC4=CC(=C(C=C34)O)Cl |

SMILES canonique |

C1CC2=CC=CC=C2C3C1NCCC4=CC(=C(C=C34)O)Cl |

Apparence |

Solid powder |

Autres numéros CAS |

129672-23-7 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

11-chloro-6,6a,7,8,9,13b-hexahydro-5H-benzo(d)naphth(2,1-b)azepine-12-ol SCH 40853 SCH-40853 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

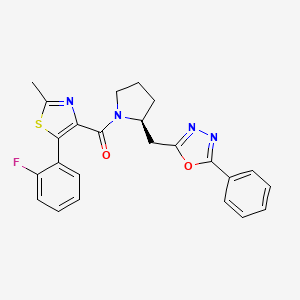

![2-(3,5-Dimethylphenoxy)-4-[1-(piperidine-4-yl)-4-(4-fluorophenyl)-5-imidazolyl]pyrimidine](/img/structure/B1680826.png)

![1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea](/img/structure/B1680830.png)

![N-(4-(2-(diethylamino)ethoxy)-3-methoxyphenyl)-N-methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B1680837.png)

![N-(2-Isopropylphenyl)-3-[(2-Thienylmethyl)thio]-1h-1,2,4-Triazol-5-Amine](/img/structure/B1680838.png)

![6-[[1-[2-(2-methylquinolin-5-yl)oxyethyl]piperidin-4-yl]methyl]-4H-1,4-benzoxazin-3-one](/img/structure/B1680841.png)

![6-[(2R)-2-[2-[4-(4-chlorophenoxy)piperidin-1-yl]ethyl]pyrrolidin-1-yl]sulfonyl-1H-indole](/img/structure/B1680842.png)

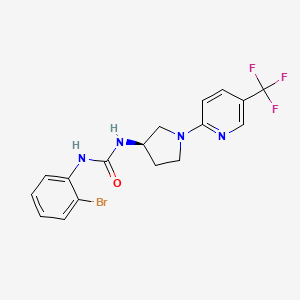

![2-bromo-4,5-dimethoxy-N-[3-[(3R)-1-methylpyrrolidin-3-yl]oxy-4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B1680845.png)